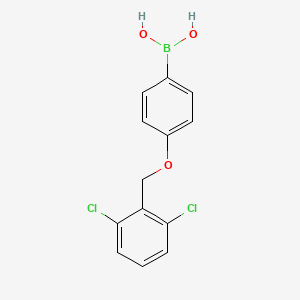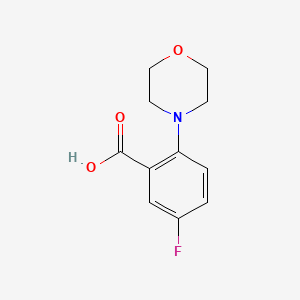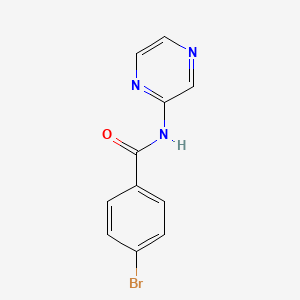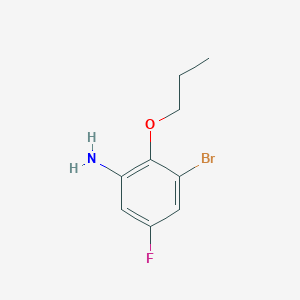
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid
Vue d'ensemble
Description
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid (FPC) is an important organic compound used in various scientific and industrial applications. It is a derivative of furan, a five-membered heterocyclic compound containing one oxygen atom. FPC is a versatile molecule that can be easily synthesized and used in many different ways. It has been used in the synthesis of organic compounds, catalysts, and pharmaceuticals. FPC also has potential applications in biochemistry and physiology, as it has been found to have biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, catalysts, and pharmaceuticals. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been used in the synthesis of bioactive compounds, such as antibiotics and anti-inflammatory agents. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been used in the synthesis of nanomaterials and nanostructures, such as carbon nanotubes and fullerenes.
Mécanisme D'action
The mechanism of action of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is not well understood. However, it is believed that 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid acts as an electron-donating group, and it can react with other molecules to form new compounds. It is also believed that 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid can act as an electron-accepting group, and it can react with other molecules to form new compounds. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to be an effective catalyst for various organic reactions.
Biochemical and Physiological Effects
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to have biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to reduce the activity of certain enzymes, such as cytochrome c oxidase and NADPH-cytochrome P450 reductase. 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has also been found to increase the production of certain proteins, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has been found to decrease the production of certain proteins, such as interleukin-2 and interleukin-10.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is a versatile molecule, and it can be used in a wide range of applications. However, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid is a relatively unstable molecule, and it can be difficult to store for long periods of time. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid can be toxic if not handled properly, and proper safety precautions should be taken when working with 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid.
Orientations Futures
There are many potential future directions for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid. One potential direction is to explore the potential applications of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid in the synthesis of new and improved pharmaceuticals. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid could be used in the synthesis of new and improved nanomaterials and nanostructures. Additionally, 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid could be used in the synthesis of new and improved catalysts. Additionally, further research could be done to further understand the biochemical and physiological effects of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid on the human body. Finally, further research could be done to develop new and improved methods of synthesizing 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid.
Propriétés
IUPAC Name |
2-[(3-formylphenoxy)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)18-8-12-11(13(15)16)4-5-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMVXNOPPLVQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CO2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formylphenoxymethyl)furan-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)



![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)


![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)

